molecular formula C17H35NO2 B077144 N-Tetradecyl-beta-alanine CAS No. 14960-08-8

N-Tetradecyl-beta-alanine

Cat. No.: B077144
CAS No.: 14960-08-8
M. Wt: 285.5 g/mol
InChI Key: HKJKXDULJBGDED-UHFFFAOYSA-N
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Description

N-Tetradecyl-beta-alanine, also known as N-myristyl-beta-alanine, is a compound with the molecular formula C17H35NO2. It is an amino acid derivative where the beta-alanine moiety is substituted with a tetradecyl (myristyl) group. This compound is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tetradecyl-beta-alanine can be synthesized through the reaction of beta-alanine with tetradecylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the beta-alanine and tetradecylamine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Tetradecyl-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Tetradecyl-beta-alanine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tetradecyl-beta-alanine primarily involves its surfactant properties. The compound can interact with cell membranes, altering their permeability and fluidity. This interaction is facilitated by the amphiphilic nature of the molecule, where the hydrophobic tetradecyl group embeds into the lipid bilayer, and the hydrophilic beta-alanine moiety interacts with the aqueous environment. These interactions can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Uniqueness: N-Tetradecyl-beta-alanine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs .

Properties

IUPAC Name

3-(tetradecylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20/h18H,2-16H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJKXDULJBGDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6102-28-9 (hydrochloride salt)
Record name beta-Alanine, N-tetradecyl-
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DSSTOX Substance ID

DTXSID2065832
Record name .beta.-Alanine, N-tetradecyl-
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Molecular Weight

285.5 g/mol
Source PubChem
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CAS No.

14960-08-8
Record name N-Tetradecyl-β-alanine
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Record name beta-Alanine, N-tetradecyl-
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Record name .beta.-Alanine, N-tetradecyl-
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Record name .beta.-Alanine, N-tetradecyl-
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Record name .beta.-Alanine, N-tetradecyl-
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Record name N-tetradecyl-β-alanine
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Record name MYRISTAMINOPROPIONIC ACID
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